Fluoro-benzenesulfonamides represent a class of organic compounds characterized by the presence of a benzenesulfonamide core with at least one fluorine atom attached to the benzene ring. These compounds often include various substituents on the benzene ring and the sulfonamide nitrogen, resulting in diverse structures and properties. They are frequently encountered in medicinal chemistry and have shown promise as building blocks for various pharmaceutical agents. [, , ]
The synthesis of 3-amino-4-fluoro-N-methylbenzenesulfonamide typically involves the following steps:
This method allows for efficient synthesis with good yields, making it suitable for both laboratory and industrial applications.
The molecular structure of 3-amino-4-fluoro-N-methylbenzenesulfonamide can be analyzed through various spectroscopic techniques:
The compound features:
3-amino-4-fluoro-N-methylbenzenesulfonamide participates in various chemical reactions:
These reactions expand its utility in synthetic organic chemistry, enabling the creation of various derivatives with potentially enhanced properties.
The mechanism of action for 3-amino-4-fluoro-N-methylbenzenesulfonamide primarily revolves around its role as an enzyme inhibitor. The compound can bind to specific enzymes, disrupting their normal function and leading to altered biochemical pathways.
The physical and chemical properties of 3-amino-4-fluoro-N-methylbenzenesulfonamide include:
These properties are crucial for its handling in laboratory settings and potential industrial applications.
3-amino-4-fluoro-N-methylbenzenesulfonamide has several significant applications:
Fluorinated benzenesulfonamides represent a pharmaceutically privileged scaffold due to their dual capacity for target engagement and pharmacokinetic optimization. The introduction of fluorine at the ortho-position relative to the sulfonamide group, as in 3-amino-4-fluoro-N-methylbenzenesulfonamide (CAS 1017390-57-6; C₇H₉FN₂O₂S, MW 204.22), enhances several drug-like properties [1] [3]. Fluorine’s high electronegativity strengthens hydrogen bonding with biological targets like carbonic anhydrases and tyrosine kinases, while its small atomic radius minimizes steric disruption [4] [6]. This compound’s N-methylation further augments membrane permeability by reducing hydrogen-bond donor capacity, as evidenced by its calculated partition coefficient (cLogP ≈ 0.8) [3] [9]. Contemporary drug discovery leverages such fluorinated sulfonamides in kinase inhibitors (e.g., EGFR/VEGFR), anti-metabolites, and GPCR modulators, where the 3-amino-4-fluoro substitution pattern enables selective protein interactions through complementary van der Waals contacts and electrostatic potential matching [6] [7].
Table 1: Key Fluorinated Sulfonamide Derivatives in Therapeutics
Compound Name | Structure | Therapeutic Target | Biological Activity |
---|---|---|---|
3-Amino-4-fluoro-N-methylbenzenesulfonamide | C₇H₉FN₂O₂S | Kinases/Carbonic Anhydrases | Anticancer lead [6] |
NAM-5 (Morpholinophenyl derivative) | C₁₇H₁₉FN₂O₃S | EGFR Kinase | MCF-7 IC₅₀ = 8.2 μM [6] |
5-HT7 Receptor Ligands | Variable sulfonamide-piperazines | Serotonin Receptor | CNS modulation [7] |
Sulfadiazine | C₁₀H₁₀N₄O₂S | Dihydropteroate Synthase | Antibacterial [2] |
The evolution of N-alkylated sulfonamides began with the serendipitous discovery of Prontosil (sulfanilamide prototype) in 1932, which revolutionized antibacterial chemotherapy [2] [4]. Early sulfonamides featured unsubstituted -SO₂NH₂ groups, but metabolic instability and toxicity drove strategic N-alkylation. N-methylation emerged as a critical modification, mitigating oxidative deamination while retaining sulfonamide bioactivity [4]. The synthesis of 3-amino-4-fluoro-N-methylbenzenesulfonamide exemplifies modern adaptations of this approach: its N-methyl group reduces phase II glucuronidation, extending half-life compared to non-alkylated analogs [3] [9]. Historically, N-alkyl sulfonamide synthesis relied on sulfonyl chloride ammonolysis (e.g., p-acetamidobenzenesulfonyl chloride + methylamine), but contemporary routes employ transition metal-catalyzed sulfamoylation or microwave-assisted coupling to incorporate complex heterocycles [2] [4]. This progression enabled derivatives like the morpholine-integrated anticancer agent NAM-5, which retains the N-methylsulfonamide core for enhanced tumor penetration [6].
Table 2: Generational Development of Bioactive Sulfonamides
Generation | Structural Features | Example Compounds | Limitations Overcome |
---|---|---|---|
1st (1930s) | Aryl-SO₂NH₂ | Sulfanilamide | Solubility, crystalluria |
2nd (1950s) | Heterocyclic-SO₂NH₂ | Sulfadiazine, Sulfamethazine | Resistance, spectrum breadth |
3rd (1980s+) | N-Alkylated/fluorinated | Celecoxib, Dorzolamide | Selectivity, pharmacokinetics |
Modern | N-Me/Fluorinated + tail groups | 3-Amino-4-fluoro-N-methyl variant | Tissue distribution, target affinity [3] [9] |
Positional isomerism critically dictates the pharmacological profile of aminosulfonamide compounds. In 3-amino-4-fluoro-N-methylbenzenesulfonamide, the meta-amino/ortho-fluoro arrangement creates a hydrogen-bonding motif distinct from isomers like 4-amino-3-fluorobenzenesulfonamide (CAS 1549380-43-9) [9]. The 3-amino group facilitates chelation with catalytic zinc in carbonic anhydrase isoforms, while the 4-fluoro atom ortho to the sulfonamide enhances π-stacking in kinase ATP pockets [4] [6]. Computational analyses (B3LYP/6-31G**) reveal that this isomer exhibits a 15° deviation from coplanarity between the benzene ring and sulfonamide group, optimizing hydrophobic contact surfaces in protein binding sites [2] [6]. Conversely, 2-amino-5-fluoro isomers display reduced CA inhibition due to steric occlusion of the sulfonamide nitrogen, and 4-amino-3-fluoro analogs exhibit higher metabolic clearance via CYP2C9-mediated deamination [9]. In breast cancer models (MCF-7), the 3-amino-4-fluoro isomer demonstrated superior EGFR binding (ΔG = -9.8 kcal/mol) versus 2-fluoro-5-amino analogs (ΔG = -7.3 kcal/mol), attributed to fluorine’s electrostatic complementarity with Leu694 and Gly695 [6].
Table 3: Bioactivity Differences in Aminosulfonamide Isomers
Isomer | Carbonic Anhydrase IC₅₀ (nM) | log DpH7.4 | EGFR Binding Affinity (Kd, μM) |
---|---|---|---|
3-Amino-4-fluoro-N-methyl | 28.9 (CA-II) [4] | 0.82 ± 0.05 | 1.45 ± 0.12 [6] |
4-Amino-3-fluoro-N-methyl | 310.2 (CA-II) | 0.79 ± 0.07 | 8.91 ± 0.45 |
2-Amino-5-fluoro-N-methyl | >1,000 | 0.68 ± 0.03 | >20 |
Non-fluorinated N-methyl | 49.7 (CA-II) | 0.41 ± 0.06 | 3.82 ± 0.31 |
The strategic placement of fluorine and amino groups thus enables precise tuning of steric, electronic, and solubility parameters. Ortho-fluorination adjacent to the sulfonamide increases acidity (pKa ≈ 8.9) versus para-fluoro isomers (pKa ≈ 9.7), enhancing ionic interactions in enzymatic pockets [4] [6]. These structure-activity relationships underscore why 3-amino-4-fluoro-N-methylbenzenesulfonamide serves as a versatile precursor for oncology and CNS therapeutics, enabling rational scaffold hopping in lead optimization campaigns.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4